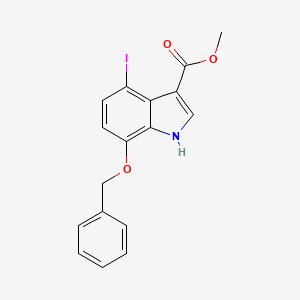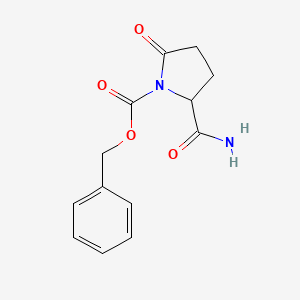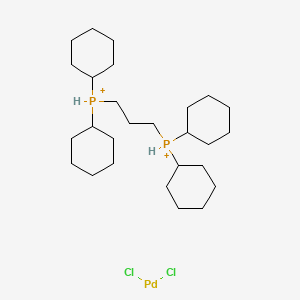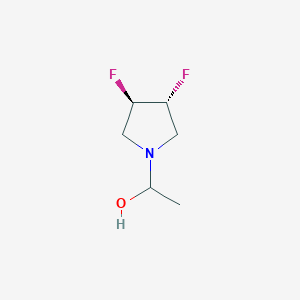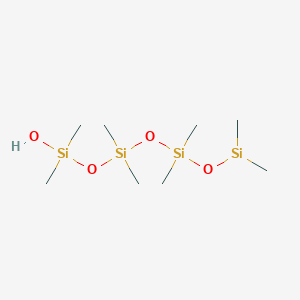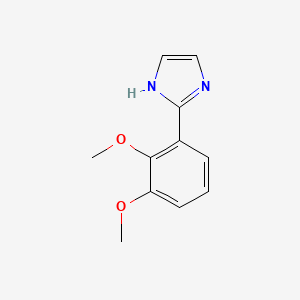
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine and isoindolinone moiety
Métodos De Preparación
The synthesis of 3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione involves multiple steps, typically starting with the preparation of the isoindolinone core. The synthetic route often includes:
Formation of Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone structure.
Introduction of Piperidine Moiety: The piperidine ring is introduced through a series of substitution reactions.
Final Cyclization and Oxidation: The final steps involve cyclization and oxidation to achieve the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and isoindolinone moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential in treating various diseases, particularly those involving the IKAROS family zinc finger proteins.
Biochemistry: The compound is used to study biochemical pathways and molecular interactions.
Pharmaceutical Industry: It serves as a lead compound for developing new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as the IKAROS family zinc finger proteins. By binding to these proteins, the compound can modulate their activity, leading to various biological effects. This interaction is crucial for its potential therapeutic applications .
Comparación Con Compuestos Similares
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione can be compared with similar compounds such as lenalidomide and other piperidine-2,6-dione derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H21N3O3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H21N3O3/c22-16-4-3-15(17(23)20-16)21-10-13-9-12(1-2-14(13)18(21)24)11-5-7-19-8-6-11/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23) |
Clave InChI |
VETYNAAAOVQSDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


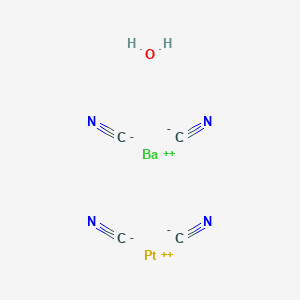
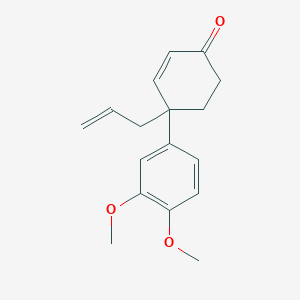

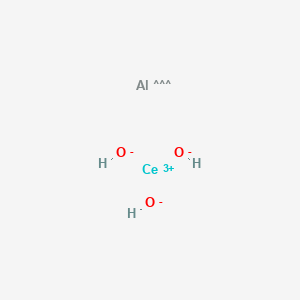
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
